1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the reaction of 1,3-diiodobicyclo[1.1.1]pentane with 4-methylphenyl magnesium bromide. This reaction is carried out under anhydrous conditions in the presence of a suitable solvent like tetrahydrofuran. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent .
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives often involves continuous flow processes. These processes allow for the scalable synthesis of the compound by reacting alkyl iodides with [1.1.1]propellane under light-enabled conditions. This method is advantageous as it does not require catalysts, initiators, or additives, making it a clean and efficient process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-(4-Methylphenyl)-3-azidobicyclo[1.1.1]pentane or 1-(4-Methylphenyl)-3-thiobicyclo[1.1.1]pentane.
Oxidation: Formation of 1-(4-Methylphenyl)-3-hydroxybicyclo[1.1.1]pentane.
Reduction: Formation of 1-(4-Methylphenyl)bicyclo[1.1.1]pentane.
Scientific Research Applications
1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere for para-substituted benzene rings in drug design, enhancing the pharmacokinetic properties of drug candidates.
Materials Science: Employed in the synthesis of novel materials with unique mechanical and electronic properties.
Chemical Biology: Utilized in the study of molecular interactions and biological pathways due to its rigid structure.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The rigid structure of the bicyclo[1.1.1]pentane scaffold allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-3-azidobicyclo[1.1.1]pentane
- 1-(4-Methylphenyl)-3-thiobicyclo[1.1.1]pentane
- 1-(4-Methylphenyl)-3-hydroxybicyclo[1.1.1]pentane
Uniqueness: 1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which allows for versatile chemical modifications.
Properties
IUPAC Name |
1-iodo-3-(4-methylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13I/c1-9-2-4-10(5-3-9)11-6-12(13,7-11)8-11/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQSPFVRRZKOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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